2-Tert-butylbenzaldehyde
CAS No.: 16358-79-5
Cat. No.: VC21069249
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16358-79-5 |
---|---|
Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-tert-butylbenzaldehyde |
Standard InChI | InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 |
Standard InChI Key | TWQRQNJOSFBCJV-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1C=O |
Canonical SMILES | CC(C)(C)C1=CC=CC=C1C=O |
Introduction
Physical and Chemical Properties
2-Tert-butylbenzaldehyde exhibits distinctive physical and chemical properties that define its behavior in various chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-Tert-butylbenzaldehyde
The compound possesses an aldehyde group which makes it susceptible to oxidation reactions and nucleophilic additions. The presence of the tert-butyl group at the ortho position creates steric hindrance that influences reactivity patterns and selectivity in chemical transformations. This bulky group also contributes to the compound's relatively high boiling point compared to unsubstituted benzaldehyde .
Structural Characteristics
The structure of 2-Tert-butylbenzaldehyde features a benzene ring with two key substituents: a tert-butyl group at position 2 and an aldehyde group (CHO) typically depicted at position 1. This structural arrangement creates a distinct molecular environment with important implications for its chemical behavior.
The tert-butyl group (-C(CH₃)₃) is a bulky substituent that exerts significant steric influence on the adjacent aldehyde function. This spatial arrangement affects the planarity of the aldehyde group relative to the aromatic ring, influencing its reactivity in various chemical transformations.
From an electronic perspective, the tert-butyl group acts as an electron-donating substituent through inductive effects, slightly increasing electron density in the aromatic ring. This electronic contribution, combined with the electron-withdrawing nature of the aldehyde group, creates an interesting electronic distribution across the molecule that can be exploited in targeted synthetic applications.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Tert-butylbenzaldehyde, each with specific advantages depending on the starting materials and desired scale of production.
Direct Formylation of tert-Butylbenzene
One common approach involves the direct formylation of 2-tert-butylbenzene using formylating agents. This method typically employs Vilsmeier-Haack conditions or similar formylation protocols to introduce the aldehyde functionality at the desired position.
Oxidation of 2-tert-Butylbenzyl Alcohol
Another synthetic route involves the controlled oxidation of 2-tert-butylbenzyl alcohol to the corresponding aldehyde. Various oxidizing systems can be employed for this transformation, including traditional reagents like pyridinium chlorochromate (PCC) or more modern methods using catalytic systems .
HBr-DMSO Oxidation System
Applications and Uses
2-Tert-butylbenzaldehyde serves as a valuable chemical intermediate in various synthetic applications across multiple industries.
Pharmaceutical Synthesis
The compound functions as an important building block in pharmaceutical synthesis, contributing to the development of various drug candidates. Its reactivity profile, particularly the aldehyde functionality combined with the steric influence of the tert-butyl group, makes it suitable for constructing more complex molecular scaffolds with specific spatial arrangements.
Fragrance Industry
In the fragrance industry, 2-tert-butylbenzaldehyde and its derivatives contribute to the creation of specific aromatic profiles. The compound's structural features can be modified to tune scent characteristics and persistence in commercial fragrance applications.
Dye Production
The compound also serves as an intermediate in the synthesis of specialized dyes. The aldehyde functionality provides a reactive handle for condensation reactions commonly employed in dye synthesis.
Research Applications
In research settings, 2-tert-butylbenzaldehyde is used as a model substrate for studying various organic reactions and as a precursor for the synthesis of more complex molecular architectures with specific functional properties.
Biological Activities
Research has indicated that 2-tert-butylbenzaldehyde and related compounds possess several biological activities that make them significant in both pharmacological and industrial contexts.
Enzyme Inhibition Properties
One notable biochemical property of 2-tert-butylbenzaldehyde is its potential role as an inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibitory activity suggests possible applications in cosmetic formulations aimed at skin whitening or hyperpigmentation treatment.
Anti-infective Research
In the context of broader anti-infective research, benzaldehyde derivatives have been investigated for activity against tropical disease-causing organisms. For example, certain pyrone derivatives with structural similarities to substituted benzaldehydes have shown activity against Plasmodium falciparum (malaria parasite) and Mycobacterium tuberculosis .
Comparison with Related Compounds
Understanding the properties of 2-tert-butylbenzaldehyde in relation to structurally similar compounds provides valuable insights into its unique characteristics and applications.
Table 2: Comparison of 2-Tert-butylbenzaldehyde with Related Compounds
The position of the tert-butyl group significantly impacts the compound's reactivity and applications. While 2-tert-butylbenzaldehyde features ortho-substitution that creates steric interactions with the aldehyde group, the para-substituted analogue (4-tert-butylbenzaldehyde) presents a different electronic environment with distinct reactivity patterns .
The addition of other functional groups, such as bromo or amino substituents, further modifies the electronic and steric properties of these compounds, expanding their potential applications in organic synthesis and pharmaceutical development .
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